N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide
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Overview
Description
The compound “N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . These derivatives have been studied as bromodomain inhibitors, specifically targeting BRD4, a protein that recognizes acetylated lysine for epigenetic reading . BRD4 is a promising therapeutic target for treating various diseases, including cancers .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives, such as the compound , involves an intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been characterized by determining the crystal structures of BD1 in complex with four selected inhibitors . The binding modes of these compounds offer promising starting molecules for designing potent BRD4 BD inhibitors .Scientific Research Applications
Synthesis and Biological Activity
Research on compounds with the [1,2,4]triazolo[4,3-b]pyridazine moiety has shown a wide range of biological activities. For instance, derivatives of this moiety have been synthesized and evaluated for their antiproliferative activity against various cell lines, highlighting their potential in cancer research. The modifications of the core structure have been explored to enhance specific activities, such as antiproliferative, antimicrobial, and anticonvulsant effects. For example, studies have demonstrated the synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives with significant endothelial and tumor cell proliferation inhibitory properties, pointing to their potential application in developing novel anticancer agents (Ilić et al., 2011).
Antimicrobial and Antitumor Applications
The structurally related compounds have been investigated for their antimicrobial and antitumor activities. For example, derivatives have shown promising antimicrobial properties, suggesting their application in combating bacterial infections. In another study, compounds exhibited pronounced antimicrobial activity, underscoring the potential of these molecules in addressing antimicrobial resistance issues (Bhuiyan et al., 2006).
Cardiovascular and Anti-inflammatory Applications
Some derivatives have also been explored for their cardiovascular benefits, including coronary vasodilating and antihypertensive activities. This research suggests potential applications in developing treatments for cardiovascular diseases. Additionally, the anti-inflammatory properties of certain derivatives have been investigated, offering insights into potential therapeutic applications in diseases with an inflammatory component (Sato et al., 1980).
Chemical Synthesis and Drug Design
The chemical synthesis of these compounds provides valuable knowledge for drug design and development. Understanding the synthetic pathways and the structural requirements for biological activity aids in the rational design of new compounds with enhanced therapeutic potentials. Studies on the synthesis, crystal structure, and theoretical calculations of these derivatives offer insights into the structural and electronic features important for their biological activities, facilitating the design of more effective and selective therapeutic agents (Sallam et al., 2021).
Mechanism of Action
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been reported for their broad biological properties as antibacterial, antidepressant, antiviral, antitumoral, anti-inflammatory agents, pesticides, herbicides, dyes, lubricant and analytical reagents .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide in laboratory settings . Future studies should investigate its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied yet
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-methylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-18-7-3-4-9(18)13(20)14-8-11-16-15-10-5-6-12(21-2)17-19(10)11/h3-7H,8H2,1-2H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQVMUNPVRDNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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